![molecular formula C6Br2ClF8N B3040793 3,5-Dibromo-6-chlorooctafluorohexanonitrile CAS No. 240800-52-6](/img/structure/B3040793.png)
3,5-Dibromo-6-chlorooctafluorohexanonitrile
Overview
Description
Scientific Research Applications
Isostructural and Polymorphic Properties : Research by Britton (2006) examined the isostructural and polymorphic properties of compounds including 3,5-dihalo-4-hydroxybenzonitriles, highlighting the formation of chain-like arrangements and planar sheets in these compounds. The study provides insights into the structural behavior of halogenated benzonitriles under different conditions, which can be relevant to understanding the properties of 3,5-Dibromo-6-chlorooctafluorohexanonitrile (Britton, 2006).
Reactivity and Synthesis Applications : A study by Frank et al. (2021) focused on the synthesis and reactivity of BODIPY compounds, starting from 3,5-dihalo congeners. This research indicates the potential of using 3,5-dihalo compounds in synthetic chemistry for creating complex molecular architectures, which may include applications for this compound (Frank et al., 2021).
Chemical Reaction Studies : The work of Shafiullah et al. (1980) and Shafiullah et al. (1979) on the bromination of cholest-5-en-7-ones provides an understanding of the reactivity and potential applications of dibromo compounds in organic reactions, which could extend to this compound. These studies help elucidate the reaction pathways and products formed during bromination (Shafiullah et al., 1980), (Shafiullah et al., 1979).
Crystal Structure Analysis : Research by AlDamen and Haddad (2011) on the crystal structure of dibromo pyridinium compounds, including 3,5-dibromo variants, contributes to the understanding of nonclassical noncovalent interactions. This research could be relevant for analyzing the structural properties of this compound (AlDamen & Haddad, 2011).
Pharmaceutical Applications : The synthesis of complex molecules like spirooxindoles, as researched by Ryzhkova et al. (2021), utilizing dibromo compounds, could have implications for the development of pharmaceuticals. This suggests potential pharmaceutical research applications for this compound (Ryzhkova et al., 2021).
properties
IUPAC Name |
3,5-dibromo-6-chloro-2,2,3,4,4,5,6,6-octafluorohexanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2ClF8N/c7-3(12,2(10,11)1-18)5(14,15)4(8,13)6(9,16)17 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEALPJJULCBRTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(C(C(F)(F)Cl)(F)Br)(F)F)(F)Br)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2ClF8N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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